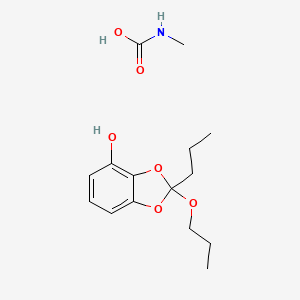
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol typically involves the reaction of 1,3-benzodioxol-4-ol with propyl and propoxy groups under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol can be compared with other similar compounds, such as:
1,3-Benzodioxol-4-ol derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Methylcarbamate derivatives: These compounds have a similar functional group but may differ in their overall structure and reactivity.
Propiedades
Número CAS |
61083-29-2 |
|---|---|
Fórmula molecular |
C15H23NO6 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
methylcarbamic acid;2-propoxy-2-propyl-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C13H18O4.C2H5NO2/c1-3-8-13(15-9-4-2)16-11-7-5-6-10(14)12(11)17-13;1-3-2(4)5/h5-7,14H,3-4,8-9H2,1-2H3;3H,1H3,(H,4,5) |
Clave InChI |
QWZBKPSHIYWTNG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(OC2=CC=CC(=C2O1)O)OCCC.CNC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


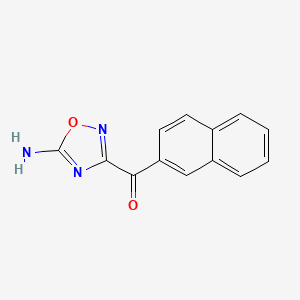
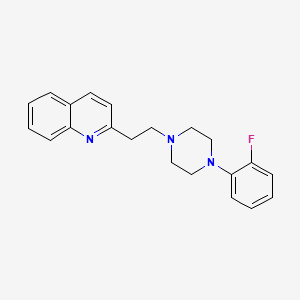
![2-(3-Azabicyclo[3.2.2]nonan-3-yl)-2-oxoethyl ethylsulfamate](/img/structure/B14604602.png)
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
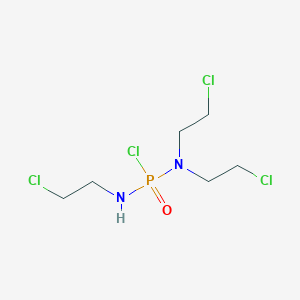
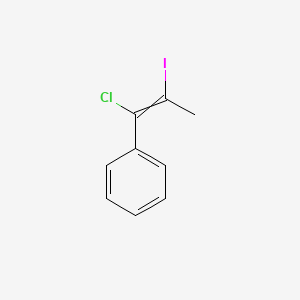


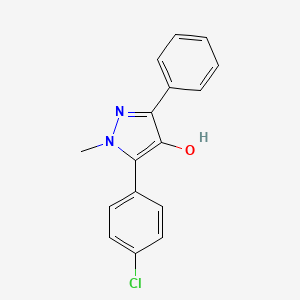
![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
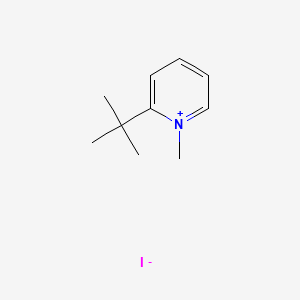
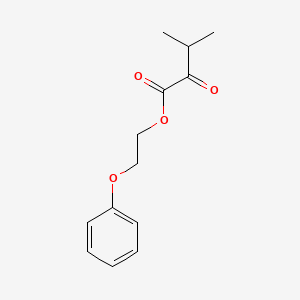
![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)
